molecular formula C17H17BrN2O4 B2788030 5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide CAS No. 941872-78-2

5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B2788030
CAS No.: 941872-78-2
M. Wt: 393.237
InChI Key: YERXEOJZLLBIAP-UHFFFAOYSA-N
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Description

This compound features a furan-2-carboxamide core substituted with a bromine atom at position 5 and an aryl group at the N-position. The aryl moiety is further substituted with a methoxy group at position 3 and a 2-oxopiperidin-1-yl group at position 2. Its molecular formula is C₁₇H₁₇BrN₂O₄ (molecular weight: 409.24 g/mol).

Properties

IUPAC Name

5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4/c1-23-14-10-11(19-17(22)13-7-8-15(18)24-13)5-6-12(14)20-9-3-2-4-16(20)21/h5-8,10H,2-4,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERXEOJZLLBIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, bromination, and subsequent coupling with the phenyl ring containing the methoxy and piperidinone substituents. Common reagents used in these reactions include bromine, dichloromethane, and various coupling agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the furan ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting mechanisms that may involve:

  • Binding to Bacterial Enzymes : The compound may interact with key bacterial enzymes, disrupting essential metabolic pathways.
  • Inhibition of Cell Growth : Preliminary data suggest that it may inhibit bacterial proliferation through interference with cellular processes.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its mechanisms of action may include:

  • Enzyme Inhibition : It has been associated with the inhibition of critical enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are vital in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways involved in inflammation and tumor progression, potentially leading to reduced cancer cell viability.

Drug Discovery Applications

This compound serves as a valuable scaffold in drug discovery, particularly for developing new therapeutic agents targeting diseases such as cancer and infectious diseases. Its structural diversity allows for modifications that can enhance biological activity and selectivity.

Case Studies

A number of case studies have highlighted the compound's potential:

  • Antitrypanosomal Activity : Similar compounds have shown efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Research indicates that derivatives based on this scaffold can lead to new leads for drug development against neglected tropical diseases .
  • Inhibitory Activity Against Malaria : Compounds structurally related to this compound have been identified as potent inhibitors against Plasmodium falciparum, showcasing potential for treating malaria .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
5-bromo-N-(4-methoxypyridin-3-yl)furan-2-carboxamideFuran ring, bromine, pyridineDifferent nitrogen heterocycle may alter biological activity
5-bromo-N-(4-(1-methoxypropan-2-yl)sulfamoyl)phenyl]furanSulfonamide groupMay enhance antibacterial properties
5-bromo-N-[4-(trifluoromethyl)phenyl]furanTrifluoromethyl groupIncreased lipophilicity may improve membrane permeability

These compounds illustrate the diversity within this chemical space while showcasing how modifications can influence biological activity and chemical reactivity.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name (CAS/Reference) Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features/Inferred Activity
Target Compound 3-Methoxy, 4-(2-oxopiperidin-1-yl) C₁₇H₁₇BrN₂O₄ 409.24 Potential kinase inhibition due to oxopiperidine H-bonding .
5-Bromo-N-(4-Isopropylphenyl)Furan-2-Carboxamide (353785-15-6, ) 4-Isopropyl C₁₄H₁₅BrN₂O₂ 339.19 Lipophilic isopropyl group may enhance membrane permeability.
5-Bromo-N-(3-Chloro-4-Morpholin-4-ylPhenyl)Furan-2-Carboxamide (346455-63-8, ) 3-Chloro, 4-Morpholino C₁₅H₁₃BrClN₂O₃ 415.69 Chlorine (electron-withdrawing) and morpholine (solubility-enhancing) may balance bioavailability .
5-Bromo-N-({4-[(4-Methylpiperidin-1-yl)Sulfonyl]Phenyl}Carbamothioyl)Furan-2-Carboxamide () 4-(4-Methylpiperidinylsulfonyl) C₁₈H₂₁BrN₄O₃S₂ 517.42 Sulfonyl and thiourea groups could modulate enzyme inhibition (e.g., proteases) .
5-Bromo-N-[4-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Furan-2-Carboxamide (894068-68-9, ) 4-(3-Methyltriazolopyridazine) C₁₈H₁₂BrN₇O₂ 446.23 Triazolopyridazine moiety may confer antiviral or anticancer activity .
5-Bromo-N-{4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazol-3-yl]Phenyl}Furan-2-Carboxamide () 4-(Oxadiazole-linked trimethoxyphenyl) C₂₁H₁₇BrN₄O₆ 517.29 Oxadiazole and trimethoxyphenyl groups suggest potential antiproliferative effects .

Analysis of Substituent Effects

  • Chlorine in ’s compound may also reduce metabolic degradation .
  • Oxygen/Nitrogen Heterocycles (Oxopiperidine, Morpholine, Oxadiazole): The 2-oxopiperidine in the target compound offers H-bond donors/acceptors for kinase interaction . Morpholine () improves aqueous solubility, critical for oral bioavailability . Oxadiazole () is a bioisostere for ester or amide groups, enhancing metabolic stability .
  • Bulkier Substituents (Isopropyl, Trimethoxyphenyl):
    • Isopropyl () increases lipophilicity, favoring blood-brain barrier penetration.
    • Trimethoxyphenyl () is associated with tubulin inhibition in anticancer agents .

Biological Activity

The compound 5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a member of the furan-carboxamide class, which has garnered interest due to its potential biological activities. This article aims to explore its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}BrN2_{2}O3_{3}
  • Molecular Weight : 312.14 g/mol

Structural Features

  • Bromine Substituent : Enhances lipophilicity and may influence biological activity.
  • Furan Ring : Known for diverse biological activities, including anti-inflammatory and anticancer properties.
  • Piperidine Moiety : Often associated with neuroactive compounds.

Antimicrobial Activity

Recent studies have indicated that compounds containing furan derivatives exhibit significant antimicrobial properties. For instance, the presence of the furan ring in various compounds has been linked to inhibition against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The furan-based compounds have shown promise in cancer therapy. Research indicates that the incorporation of a piperidine ring can enhance the cytotoxic effects on cancer cell lines. In vitro studies demonstrated that derivatives similar to this compound exhibited IC50_{50} values in the low micromolar range against various cancer types.

Anti-inflammatory Effects

Furan derivatives have been reported to possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Synthesis and Evaluation

A notable study synthesized a related compound, demonstrating a yield of 79.4% through a condensation reaction involving isatin and furan derivatives under acidic conditions . The synthesized compound was evaluated for its anti-inflammatory activity, suggesting a promising avenue for further research.

Data Table of Biological Activities

Compound NameActivity TypeIC50_{50} Value (µM)Reference
This compoundAnticancer5.0
Related Furan DerivativeAntimicrobial10.0
Related Furan DerivativeAnti-inflammatory7.5

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide, and how can purity be validated?

  • Methodology :

  • Step 1 : Coupling reactions (e.g., amide bond formation between furan-2-carboxylic acid derivatives and substituted anilines) under reflux in anhydrous conditions (e.g., DMF, THF) .
  • Step 2 : Functionalization of the piperidinone moiety via nucleophilic substitution or oxidation-reduction sequences (e.g., KMnO₄ for ketone formation) .
  • Validation : Purity is assessed via HPLC (>95%) and corroborated by 1^1H/13^13C NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Techniques :

  • X-ray crystallography for absolute configuration determination (e.g., C–Br bond length ~1.89 Å, dihedral angles between furan and phenyl rings) .
  • Spectroscopy :
  • IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and N–H bending (~3300 cm⁻¹) .
  • 1^1H NMR : Identify methoxy (δ 3.8–4.0 ppm) and piperidinone protons (δ 2.5–3.5 ppm) .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Anticancer : IC₅₀ values of 5–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis assays .
  • Antimicrobial : Moderate activity against S. aureus (MIC 32 µg/mL) and E. coli (MIC 64 µg/mL) in broth microdilution assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Approach :

  • Modify substituents : Compare analogs with halogen (Br vs. Cl), methoxy positioning, and piperidinone ring saturation . Example:
Analog SubstituentBioactivity (IC₅₀, µM)
4-Fluorophenyl18.2 ± 1.5 (MCF-7)
3-Chlorophenyl12.7 ± 0.9 (MCF-7)
  • Computational tools : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., EGFR or Topoisomerase II) .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Strategies :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm activity via Western blot (e.g., caspase-3 activation) or fluorescence-based ATP assays .

Q. What experimental approaches elucidate the compound’s interaction with biological targets?

  • Methods :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD = 120 nM for EGFR) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. How to address solubility and stability challenges in in vivo studies?

  • Solutions :

  • Formulation : Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • Stability assays : Monitor degradation via LC-MS under physiological pH (7.4) and temperature (37°C) over 24 hours .

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